1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine
描述
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine (CAS: 1554425-57-8) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with an ethanamine group at position 6. It is commercially available with a purity of ≥97% and is stored under standard laboratory conditions .
属性
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLXONBZFVJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN2C1=NN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .
化学反应分析
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
科学研究应用
Cancer Immunotherapy
One of the most promising applications of 1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine is its role as an inhibitor of IDO1. IDO1 is an enzyme that plays a critical role in the immune response by degrading tryptophan, which can lead to immune suppression in tumor environments. Inhibiting this enzyme can enhance the immune response against tumors.
Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold show significant inhibitory activity against IDO1. For instance, a novel class of compounds was identified through structure-based virtual screening that displayed sub-micromolar potency and high selectivity for IDO1 over other heme-containing enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications .
Synthesis and Derivative Development
The synthesis of this compound has been facilitated by various methodologies. A notable one-pot synthesis method allows for the efficient production of triazolopyridine derivatives from readily available starting materials. This method not only simplifies the synthetic process but also produces compounds with significant biological relevance .
The development of derivatives from this scaffold has led to compounds with enhanced biological activities and improved pharmacokinetic properties. These derivatives are being explored for their potential use in treating various cancers and other diseases influenced by immune modulation.
Table: Summary of Key Studies on this compound Applications
Research Insights
Research into this compound has revealed several key insights:
- Mechanism of Action : The binding affinity of this compound to IDO1 involves coordination with the iron atom in the heme group of the enzyme, which is critical for its inhibitory action .
- Potential Side Effects : The selectivity observed in these compounds suggests a lower likelihood of off-target effects compared to broader-spectrum inhibitors.
- Future Directions : Ongoing research aims to optimize these compounds further through structural modifications to enhance their efficacy and bioavailability.
作用机制
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its biological effects.
相似化合物的比较
Structural Implications :
Adenosine Receptor Ligands (Triazolo-pyrazines)
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives () exhibit potent binding to human adenosine A₁ and A₂ₐ receptors due to their pyrazine core and hydrogen-bonding substituents.
Bromodomain Inhibitors (Triazolo-pyridines)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl derivatives () inhibit BRD4 bromodomains via propanamide substituents. The ethanamine group in the target compound could serve as a synthetic precursor for similar bioactive analogs .
生物活性
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis Overview
The synthesis of this compound typically involves a one-pot reaction starting from 2-hydrazinopyridine and substituted aromatic aldehydes. This method is noted for its efficiency and ability to produce high yields of the desired triazolopyridine derivatives under mild conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various triazolo derivatives, including this compound. These compounds have shown moderate activity against a range of bacterial and fungal strains. For instance, compounds synthesized in one study were compared against standard antibiotics like Streptomycin and Nystatin, demonstrating promising results in inhibiting microbial growth .
Antitumor Activity
In another line of research, derivatives of the triazolo framework were assessed for their antitumor properties. A specific derivative was found to inhibit c-Met kinase effectively and demonstrated selective cytotoxicity against gastric cancer cell lines. The compound exhibited a dose-dependent inhibition of tumor cell proliferation and was noted for its favorable pharmacokinetic profile in vivo .
Table 1: Antitumor Activity of Selected Triazolo Derivatives
| Compound | IC50 (µM) | Target Kinase | Cell Line Tested |
|---|---|---|---|
| Compound 4d | 0.5 | c-Met | SNU5 |
| Compound 17l | 0.98 | c-Met | A549 |
| Foretinib | 0.45 | c-Met | A549 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases involved in cancer signaling pathways. For example, compound 17l was shown to inhibit both c-Met and VEGFR-2 kinases with IC50 values indicating potent activity at nanomolar concentrations. This suggests that the compound may interfere with tumor growth by inhibiting angiogenesis and cellular proliferation pathways linked to these receptors .
Case Study 1: In Vitro Evaluation
A series of synthesized triazolo derivatives were tested against three different cancer cell lines (A549, MCF-7, and HeLa). The results indicated that certain compounds significantly inhibited cell viability with IC50 values below 1 µM. The study concluded that these compounds could serve as lead candidates for further development in targeted cancer therapies .
Case Study 2: In Vivo Studies
Further investigations into the pharmacokinetics of these compounds revealed promising results when tested in animal models. For instance, compound 4d exhibited longer biological half-lives compared to standard treatments like JNJ-38877605 when administered in xenograft models of human tumors. The study highlighted the potential for these triazolo derivatives to be developed into effective therapeutic agents with manageable toxicity profiles .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from substituted pyridine precursors. A common approach involves refluxing intermediates (e.g., ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate) with benzyl chloride or other alkylating agents in anhydrous dioxane under nitrogen, monitored by TLC until completion (24–48 hours). Key parameters include:
- Solvent choice (anhydrous dioxane or ethanol for stability)
- Temperature control (reflux at 80–100°C)
- Stoichiometry of reagents (1:1.3 molar ratio of substrate to benzyl chloride) .
- Post-reaction purification via EtOAc extraction and vacuum evaporation .
Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架, particularly the triazolo-pyridine core and ethanamine sidechain.
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
- X-ray crystallography (if crystals form): To resolve ambiguities in regiochemistry, as demonstrated in structurally analogous triazolo-pyrimidines .
- HPLC with UV detection : To assess purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are essential when handling amino-substituted triazolo-pyridine derivatives?
- Methodological Answer :
- Engineering controls : Use fume hoods for reactions involving volatile solvents or reagents .
- Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified safety goggles, and flame-resistant lab coats.
- Waste disposal : Segregate halogenated byproducts (e.g., benzyl chloride derivatives) for incineration .
Advanced Research Questions
Q. What strategies can mitigate low yields during the cyclization step in triazolo-pyridine synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure.
- Solvent optimization : Replace dioxane with DMF or THF to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining yields >75% .
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify optimal substituents .
Q. How can computational methods enhance the design of derivatives targeting adenosine receptors?
- Methodological Answer :
- Molecular docking : Screen derivatives against A₁/A₂ₐ receptor crystal structures (PDB IDs: 5UEN, 6GDG) to prioritize high-affinity candidates.
- MD simulations : Assess binding stability over 100-ns trajectories to filter false positives from docking .
- QSAR modeling : Coramine substituent effects (e.g., electron-withdrawing groups at C-8) with IC₅₀ values from radioligand assays .
Q. How to resolve discrepancies in reported receptor binding affinities for triazolo-pyridine derivatives?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293T for A₁/A₂ₐ), buffer pH (7.4), and reference ligands (e.g., CGS21680 for A₂ₐ) .
- Orthogonal validation : Compare radioligand displacement (³H-SCH58261) with functional cAMP assays to distinguish binding vs. signaling efficacy .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify variability across studies .
Q. What factorial design parameters optimize multi-step syntheses of this compound?
- Methodological Answer :
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0.1–1 eq).
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts .
- High-throughput screening : Use automated platforms to test 96 reaction conditions in parallel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
